Tivozanib

Catalog No.
S548162
CAS No.
475108-18-0
M.F
C22H19ClN4O5
M. Wt
454.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tivozanib

CAS Number

475108-18-0

Product Name

Tivozanib

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea

Molecular Formula

C22H19ClN4O5

Molecular Weight

454.9 g/mol

InChI

InChI=1S/C22H19ClN4O5/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18/h4-11H,1-3H3,(H2,25,26,27,28)

InChI Key

SPMVMDHWKHCIDT-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl

Solubility

<1g/mL

Synonyms

AV 951, AV-951, AV951 cpd, KRN 951, KRN-951, KRN951, tivozanib

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl

Description

The exact mass of the compound Tivozanib is 454.1044 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tivozanib is a vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor (RTKI) []. This class of drugs works by blocking the proteins that promote the growth of blood vessels, a process known as angiogenesis []. Angiogenesis is essential for the growth and spread of tumors, and VEGF is a key signaling molecule in this process [].

Here are some areas of scientific research involving Tivozanib:

  • Anti-cancer properties: Researchers are investigating the effectiveness of Tivozanib in treating different types of cancer. This includes studies on its use as a single agent or in combination with other therapies [, ].
  • Mechanism of action: Scientists are continuing to explore the precise mechanisms by which Tivozanib exerts its anti-cancer effects. This research may help to identify new targets for cancer treatment [].
  • Biomarkers of response: Identifying biomarkers that can predict a patient's response to Tivozanib is an area of ongoing research. This information could be used to personalize cancer treatment plans [].

Tivozanib is a small molecule medication classified as a multi-kinase inhibitor, specifically targeting the vascular endothelial growth factor receptors (VEGFR)-1, VEGFR-2, and VEGFR-3. It is primarily utilized for the treatment of advanced renal cell carcinoma, a type of kidney cancer. Tivozanib is marketed under the brand name Fotivda and is administered orally. Its chemical structure comprises a quinoline urea derivative with the molecular formula C22H19ClN4O5C_{22}H_{19}ClN_{4}O_{5} and a molar mass of approximately 454.87 g/mol .

Tivozanib acts by inhibiting the vascular endothelial growth factor (VEGF) receptors, which are proteins involved in angiogenesis (the growth of new blood vessels) []. By blocking VEGF receptors, tivozanib may limit the tumor's ability to grow and spread [].

Research on tivozanib has shown side effects in clinical trials, and further study is required to fully understand its safety profile []. As with any research compound, proper handling and safety protocols should be followed.

Tivozanib functions as a tyrosine kinase inhibitor, disrupting the phosphorylation processes of its target receptors. This inhibition leads to decreased angiogenesis, which is critical for tumor growth and metastasis. The primary metabolic pathway involves cytochrome P450 3A4 (CYP3A4), where tivozanib undergoes demethylation, hydroxylation, and N-oxidation . The drug is predominantly excreted unchanged in feces (79%) and urine (12%) after oral administration .

Tivozanib exhibits potent anti-tumor activity by inhibiting multiple kinases involved in angiogenesis and tumor growth. In preclinical studies, it has demonstrated effectiveness in reducing tumor size and vascular permeability in various cancer models, particularly renal cell carcinoma . The drug's mechanism of action also includes inhibition of other kinases such as c-kit and platelet-derived growth factor receptor beta (PDGFR-β), which further contributes to its therapeutic effects .

The synthesis of tivozanib involves several steps that include the formation of key intermediates leading to the final quinoline urea structure. While specific synthetic pathways are proprietary, the general approach includes:

  • Formation of the Quinoline Core: Utilizing starting materials that undergo cyclization reactions.
  • Introduction of Functional Groups: Employing various

Tivozanib is primarily indicated for the treatment of advanced renal cell carcinoma, particularly in patients who have previously undergone other therapies without success. Its efficacy in inhibiting tumor growth makes it a valuable option in oncology settings. Ongoing research also explores its potential applications in other malignancies where angiogenesis plays a crucial role .

Tivozanib exhibits significant interactions with drugs that affect CYP3A4 enzyme activity. For instance:

  • Inducers: Co-administration with rifampicin significantly reduces tivozanib's half-life by approximately 50%, necessitating caution when used together .
  • Inhibitors: Conversely, ketoconazole does not significantly alter tivozanib levels when administered together .

Monitoring for adverse effects such as hypertension and liver enzyme elevations is recommended during tivozanib therapy due to these interactions .

Tivozanib shares similarities with other multi-kinase inhibitors but stands out due to its selective inhibition profile against VEGF receptors. Below is a comparison with similar compounds:

Compound NameTarget KinasesIndicationUnique Features
SorafenibVEGFR-2, PDGFR-β, c-KITRenal cell carcinomaAlso targets RAF kinases
PazopanibVEGFR-1, VEGFR-2, PDGFR-βSoft tissue sarcomaBroad spectrum kinase inhibition
AxitinibVEGFR-1, VEGFR-2Renal cell carcinomaMore selective for VEGF receptors
LenvatinibVEGFR-1, VEGFR-2Thyroid cancerAlso inhibits fibroblast growth factor receptor 1

Tivozanib's unique aspect lies in its high selectivity for all three VEGF receptors while minimizing off-target effects associated with broader kinase inhibitors like sorafenib and pazopanib . This selectivity may contribute to its distinct safety profile and efficacy in treating renal cell carcinoma.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

454.1043974 g/mol

Monoisotopic Mass

454.1043974 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

220-233

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

172030934T

Drug Indication

Tivozanib is approved in the USA for the treatment of relapsed or refractory renal cell carcinoma in adult patients who have undergone two or more systemic therapies. In the UK and other countries, is indicated as first line therapy of adults with advanced renal cell carcinoma (RCC) and VEGFR and mTOR pathway inhibitor-naïve patients after disease progression following one previous treatment with cytokine therapy for advanced disease.
Fotivda is indicated for the first line treatment of adult patients with advanced renal cell carcinoma (RCC) and for adult patients who are VEGFR and mTOR pathway inhibitor-naïve following disease progression after one prior treatment with cytokine therapy for advanced RCC. , , Treatment of advanced renal cell carcinoma. ,

Livertox Summary

Tivozanib is a small molecule multi-kinase inhibitor that is used in the treatment of relapsed or refractory renal cell carcinoma. Tivozanib is associated with transient and usually mild elevations in serum aminotransferase during therapy and but has not been linked instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Pharmacology

Tivozanib is an orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2 and 3 with potential antiangiogenic and antineoplastic activities. Tivozanib binds to and inhibits VEGFRs 1, 2 and 3, which may result in the inhibition of endothelial cell migration and proliferation, inhibition of tumor angiogenesis and tumor cell death. VEGFR tyrosine kinases, frequently overexpressed by a variety of tumor cell types, play a key role in angiogenesis.

ATC Code

L01XE
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE34 - Tivozani

Mechanism of Action

The VHL mutation-HIF upregulation-VEGF transcription is the main pathway implicated in the growth of renal cell carcinoma. Vascular endothelial growth factor receptors (VEGFR receptors) are important targets for tyrosine kinase inhibitors, which halt the growth of tumours. Tivozanib is a tyrosine kinase inhibitor that exerts its actions by inhibiting the phosphorylation of vascular endothelial growth factor receptor (VEGFR)-1, VEGFR-2 and VEGFR-3 and inhibits other kinases such as c-kit and platelet derived growth factor beta (PDGFR β). The above actions inhibit tumour growth and progression, treating renal cell carcinoma.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
VEGFR family
VEGFR1 (FLT1) [HSA:2321] [KO:K05096]

Other CAS

475108-18-0

Absorption Distribution and Excretion

The median Tmax of tivozanib is 10 hours, however, can range from 3 to 24 hours. A pharmacokinetic study in 8 healthy subjects revealed a Cmax and AUC for radiolabeled tivozanib of 12.1 ± 5.67 ng/mL and 1084 ± 417.0 ng·h/mL, respectively. Steady-state tivozanib concentrations are achieved at concentrations 6-7 times higher the normal dose.
Tivozanib is primarily excreted in the feces. After oral ingestion of a radiolabeled 1.34 mg dose of tivozanib in healthy volunteers, 79% of the administered dose was found in the feces (with 26% unchanged) and 12% was found in the urine solely as metabolites.
Tivozanib has an apparent volume of distribution (V/F) of 123 L.
The apparent clearance (CL/F) of tivozanib is approximately 0.75 L/h.

Metabolism Metabolites

Tivozanib is primarily metabolized by CYP3A4. After oral ingestion of a radiolabeled 1.34 mg dose of tivozanib in healthy volunteers, unchanged tivozanib accounted for 90% of the radioactive drug detected in serum.

Wikipedia

Tivozanib
Fedotozine

Biological Half Life

The half-life of tivozanib is about 111 hours according to prescribing information. Information from clinical studies reveals a half-life of 4-5 days.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-08-15
1: Mehta A, Sonpavde G, Escudier B. Tivozanib for the treatment of renal cell carcinoma: results and implications of the TIVO-1 trial. Future Oncol. 2014 Aug;10(11):1819-26. doi: 10.2217/fon.14.120. PubMed PMID: 25325825.
2: Laguna MP. Re: Tivozanib versus Sorafenib as Initial Targeted Therapy for Patients with Metastatic Renal Cell Carcinoma: Results from a Phase III Trial. J Urol. 2014 Oct;192(4):1079. doi: 10.1016/j.juro.2014.07.054. Epub 2014 Jul 18. PubMed PMID: 25304551.
3: Yang D, Kathawala RJ, Chufan EE, Patel A, Ambudkar SV, Chen ZS, Chen X. Tivozanib reverses multidrug resistance mediated by ABCB1 (P-glycoprotein) and ABCG2 (BCRP). Future Oncol. 2014 Aug;10(11):1827-41. doi: 10.2217/fon.13.253. Epub 2013 Dec 3. PubMed PMID: 24295377.
4: Motzer RJ, Nosov D, Eisen T, Bondarenko I, Lesovoy V, Lipatov O, Tomczak P, Lyulko O, Alyasova A, Harza M, Kogan M, Alekseev BY, Sternberg CN, Szczylik C, Cella D, Ivanescu C, Krivoshik A, Strahs A, Esteves B, Berkenblit A, Hutson TE. Tivozanib versus sorafenib as initial targeted therapy for patients with metastatic renal cell carcinoma: results from a phase III trial. J Clin Oncol. 2013 Oct 20;31(30):3791-9. doi: 10.1200/JCO.2012.47.4940. Epub 2013 Sep 9. PubMed PMID: 24019545.
5: Garnick MB. Preserving the sanctity of overall survival for drugs approved on the basis of progression-free survival: tivozanib as a case study. J Clin Oncol. 2013 Oct 20;31(30):3746-8. doi: 10.1200/JCO.2013.51.4869. Epub 2013 Sep 9. Erratum in: J Clin Oncol. 2013 Dec 1;31(34):4383. PubMed PMID: 24019543.
6: Mayer EL, Scheulen ME, Beckman J, Richly H, Duarte A, Cotreau MM, Strahs AL, Agarwal S, Steelman L, Winer EP, Dickler MN. A Phase I dose-escalation study of the VEGFR inhibitor tivozanib hydrochloride with weekly paclitaxel in metastatic breast cancer. Breast Cancer Res Treat. 2013 Jul;140(2):331-9. doi: 10.1007/s10549-013-2632-9. Epub 2013 Jul 19. PubMed PMID: 23868188.
7: Cowey CL. Profile of tivozanib and its potential for the treatment of advanced renal cell carcinoma. Drug Des Devel Ther. 2013 Jun 21;7:519-27. doi: 10.2147/DDDT.S31442. Print 2013. Review. PubMed PMID: 23818763; PubMed Central PMCID: PMC3693745.
8: Hepgur M, Sadeghi S, Dorff TB, Quinn DI. Tivozanib in the treatment of renal cell carcinoma. Biologics. 2013;7:139-48. doi: 10.2147/BTT.S32958. Epub 2013 Jun 11. PubMed PMID: 23788831; PubMed Central PMCID: PMC3684142.
9: Wong HH, Eisen T. Tivozanib for the treatment of metastatic renal cancer. Expert Rev Anticancer Ther. 2013 Jun;13(6):649-60. doi: 10.1586/era.13.40. Review. PubMed PMID: 23773100.
10: Fishman MN, Srinivas S, Hauke RJ, Amato RJ, Esteves B, Cotreau MM, Strahs AL, Slichenmyer WJ, Bhargava P, Kabbinavar FF. Phase Ib study of tivozanib (AV-951) in combination with temsirolimus in patients with renal cell carcinoma. Eur J Cancer. 2013 Sep;49(13):2841-50. doi: 10.1016/j.ejca.2013.04.019. Epub 2013 May 28. PubMed PMID: 23726267.
11: Berge EM, Bowles DW, Flaig TW, Lam ET, Jimeno A. Tivozanib: practical implications for renal cell carcinoma and other solid tumors. Drugs Today (Barc). 2013 May;49(5):303-15. doi: 10.1358/dot.2013.49.5.1960218. Review. PubMed PMID: 23724410.
12: Kang S, Roh YJ, Kim IB. Antiangiogenic effects of tivozanib, an oral VEGF receptor tyrosine kinase inhibitor, on experimental choroidal neovascularization in mice. Exp Eye Res. 2013 Jul;112:125-33. doi: 10.1016/j.exer.2013.05.006. Epub 2013 May 20. PubMed PMID: 23701975.
13: Niwakawa M, Yamaguchi R, Onozawa Y, Yasui H, Taku K, Naito T, Akinaga S, Boku N, Yamamoto N. Phase I study of highly selective inhibitor of VEGFR tyrosine kinase, tivozanib, in Japanese patients with solid tumors. Cancer Sci. 2013 Aug;104(8):1039-44. doi: 10.1111/cas.12197. Epub 2013 Jun 21. PubMed PMID: 23679664.
14: Wolpin BM, Ng K, Zhu AX, Abrams T, Enzinger PC, McCleary NJ, Schrag D, Kwak EL, Allen JN, Bhargava P, Chan JA, Goessling W, Blaszkowsky LS, Supko JG, Elliot M, Sato K, Regan E, Meyerhardt JA, Fuchs CS. Multicenter phase II study of tivozanib (AV-951) and everolimus (RAD001) for patients with refractory, metastatic colorectal cancer. Oncologist. 2013;18(4):377-8. doi: 10.1634/theoncologist.2012-0378. Epub 2013 Apr 11. PubMed PMID: 23580238; PubMed Central PMCID: PMC3639523.
15: Figlin R. Tivozanib in renal cell carcinoma. Clin Adv Hematol Oncol. 2013 Jan;11(1):43-5. PubMed PMID: 23416862.
16: Haberkorn BC, Eskens FA. Structure, development, preclinical and clinical efficacy of tivozanib (KRN-951, AV-951). Future Oncol. 2013 Jan;9(1):13-20. doi: 10.2217/fon.12.167. Review. PubMed PMID: 23252559.
17: Taneja SS. Re: Antitumor activity and safety of tivozanib (AV-951) in a phase II randomized discontinuation trial in patients with renal cell carcinoma. J Urol. 2012 Dec;188(6):2149-50. doi: 10.1016/j.juro.2012.08.170. Epub 2012 Oct 18. PubMed PMID: 23141221.
18: Pal SK, Bergerot PG, Figlin RA. Tivozanib: current status and future directions in the treatment of solid tumors. Expert Opin Investig Drugs. 2012 Dec;21(12):1851-9. doi: 10.1517/13543784.2012.733695. Epub 2012 Sep 26. Review. PubMed PMID: 23013465; PubMed Central PMCID: PMC3934561.
19: Nosov DA, Esteves B, Lipatov ON, Lyulko AA, Anischenko AA, Chacko RT, Doval DC, Strahs A, Slichenmyer WJ, Bhargava P. Antitumor activity and safety of tivozanib (AV-951) in a phase II randomized discontinuation trial in patients with renal cell carcinoma. J Clin Oncol. 2012 May 10;30(14):1678-85. doi: 10.1200/JCO.2011.35.3524. Epub 2012 Apr 9. PubMed PMID: 22493422.
20: Gupta S, Fishman M. Progress and contrasts of the development of tivozanib for therapy of kidney cancer. Expert Opin Pharmacother. 2011 Dec;12(18):2915-22. doi: 10.1517/14656566.2011.636032. Review. Erratum in: Expert Opin Pharmacother. 2012 Feb;13(2):291. PubMed PMID: 22098229.

Explore Compound Types